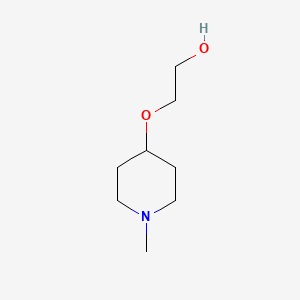

2-(1-Methyl-piperidin-4-yloxy)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Methyl-piperidin-4-yloxy)-ethanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been published .Applications De Recherche Scientifique

Oxidation and Reduction Processes

2,2,6,6-Tetramethyl-1-piperidinyloxy, a structurally similar compound to 2-(1-Methyl-piperidin-4-yloxy)-ethanol, is known to catalyze efficient oxidation of primary alcohols to aldehydes in a selective manner without overoxidation to carboxylic acids. This process shows high chemoselectivity when primary alcohols are oxidized in the presence of secondary ones, transforming primary-secondary diols into hydroxy aldehydes efficiently (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Protecting Group Applications in Polymer Chemistry

2-(Pyridin-2-yl)ethanol has been utilized as a protecting group for carboxylic acids, demonstrating the potential for similar applications of 2-(1-Methyl-piperidin-4-yloxy)-ethanol in polymer chemistry. This method allows for selective removal of the protecting group, either chemically under alkaline conditions or thermally, which suggests its potential utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

Synthesis of Highly Substituted Piperidines

1-Methyl-2-oxopyrrolidinium hydrogen sulfate has been employed for the one-pot three-component synthesis of highly substituted piperidines, indicating a potential pathway for the synthesis of complex piperidine derivatives using 2-(1-Methyl-piperidin-4-yloxy)-ethanol (Sajadikhah et al., 2012).

Beta-Adrenergic Antagonism

Research on erythro- and threo-2-(aryloxy)-1-(2-piperidyl)ethanols suggests their utility as beta-antagonists, highlighting the pharmacological relevance of structurally similar compounds like 2-(1-Methyl-piperidin-4-yloxy)-ethanol in the development of cardiovascular drugs (Mauleón, Pujol, & Rosell, 1988).

Enzymatic Kinetic Resolution for Enantioselective Synthesis

2-Piperidineethanol and its derivatives have been used for the synthesis of natural and synthetic compounds, emphasizing the potential of 2-(1-Methyl-piperidin-4-yloxy)-ethanol in enantioselective synthesis through both synthetic and enzymatic resolution methods. This approach underscores the compound's value as a starting material for the synthesis of enantiopure compounds (Perdicchia et al., 2015).

Orientations Futures

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological activities

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these reactions would depend on the specific targets and mode of action of the compound.

Propriétés

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxyethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-4-2-8(3-5-9)11-7-6-10/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUGVOPCRLBUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)

![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2921576.png)